2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[2-(4-tert-butylphenyl)sulfinylethylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS2/c1-13-12-14(2)20-17(19-13)22-10-11-23(21)16-8-6-15(7-9-16)18(3,4)5/h6-9,12H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMXEAAEGBJKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCS(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Michael Addition with Divinyl Ketones
A well-documented method involves the reaction of acetylacetone (2,4-pentanedione) with thiourea under acidic conditions. The aza-Michael addition forms the pyrimidine ring, followed by cyclization and tautomerization to yield the thiol derivative. Typical conditions include refluxing acetylacetone and thiourea in ethanol with hydrochloric acid as a catalyst, achieving yields of 70–85%.
Reaction Conditions
Alternative Routes via Sulfenamide Intermediates
Patented methods describe synthesizing pyrimidine thiols via sulfenamide intermediates. For example, 4,6-dimethylpyrimidin-2-yl sulfenamide can be prepared by reacting 4,6-dimethyl-2-mercaptopyrimidine with chloramine in an aqueous alkaline medium, yielding 84.93% purity. This intermediate is critical for subsequent coupling with sulfinic acids or electrophiles.
Preparation of 2-Bromoethyl 4-Tert-Butylphenyl Sulfoxide
The sulfoxide-containing fragment is synthesized through sequential thioether formation and oxidation.
Thioether Formation
4-Tert-butylthiophenol reacts with 1,2-dibromoethane in a nucleophilic substitution to form 2-bromoethyl 4-tert-butylphenyl sulfide.
Procedure
Oxidation to Sulfoxide
The sulfide is oxidized to sulfoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
Oxidation Conditions
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Oxidizing Agent : mCPBA (1.1 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C → room temperature
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Time : 2 hours
Coupling of Pyrimidine Thiol with Sulfoxide Electrophile
The final step involves nucleophilic substitution between 4,6-dimethylpyrimidine-2-thiol and 2-bromoethyl 4-tert-butylphenyl sulfoxide.
Reaction Mechanism
Deprotonation of the pyrimidine thiol with a base (e.g., NaOH) generates a thiolate ion, which displaces bromide from the sulfoxide electrophile, forming the thioether linkage.
Optimized Conditions
-
Reactants :
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4,6-Dimethylpyrimidine-2-thiol (1.0 equiv)
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2-Bromoethyl 4-tert-butylphenyl sulfoxide (1.05 equiv)
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Solvent : Ethanol/water (3:1 v/v)
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Base : NaOH (1.5 equiv)
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Temperature : 60°C
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Time : 4 hours
Characterization and Analytical Data
Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | Differential Scanning Calorimetry |
| Molecular Formula | C₁₉H₂₅N₂OS₂ | High-Resolution Mass Spectrometry |
| Purity | >98% | HPLC |
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 1.34 (s, 9H, t-Bu), 2.42 (s, 6H, CH₃), 3.12–3.28 (m, 4H, SCH₂CH₂SO), 6.92 (s, 1H, pyrimidine-H).
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¹³C NMR : δ 27.8 (t-Bu), 22.1 (CH₃), 44.5 (SCH₂), 56.7 (SOCH₂), 158.3 (pyrimidine-C2).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The sulfinyl and sulfanyl groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
a) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (DIWXAJ)
- Structure : Features a 4,6-dimethylpyrimidine core linked via a sulfanyl group to an acetamide moiety bound to a phenyl ring.
- Key Data :
b) N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (QOTQEW)
- Structure : Similar to DIWXAJ but with a 2-chlorophenyl group replacing the phenyl ring.
- Key Data :
4,6-Diaminopyrimidine Analogues
a) 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide (GOKWIO)
- Structure: Replaces 4,6-methyl groups with amino substituents, altering hydrogen-bonding capacity.
- Key Data: Reduced ring inclination (54.73°) due to hydrogen bonding between amino groups and the acetamide moiety .
- Comparison: Amino groups enhance hydrophilicity and intermolecular interactions, contrasting with the hydrophobic tert-butyl group in the target compound.
Sulfonamide Derivatives: Sulfadimidine
- Structure: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, a sulfonamide antibiotic.
- Key Data :
- Comparison : The sulfonamide group (SO₂NH₂) differs electronically and sterically from the sulfinyl-sulfanyl bridge in the target compound. This difference likely impacts bioavailability and target specificity.
Triazole- and Triazolylmethyl-Substituted Analogues
a) 2-({[5-(Butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
- Comparison : The triazole moiety introduces additional hydrogen-bonding sites and aromaticity, absent in the target compound’s simpler sulfinyl-ethyl chain.
Research Findings and Implications
- Steric Effects : The tert-butyl group in the target compound likely reduces conformational flexibility and increases hydrophobicity compared to smaller substituents (e.g., methyl or chloro) in analogues .
- Chirality: The sulfinyl group introduces a stereogenic center, which could be leveraged for asymmetric synthesis or enantioselective bioactivity, a feature absent in non-sulfinyl analogues .
- Biological Potential: While sulfadimidine’s sulfonamide group confers antibacterial activity, the sulfinyl-sulfanyl bridge in the target compound may offer novel mechanisms of action, such as redox modulation or metal chelation .
Biological Activity
2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a sulfinyl group and a tert-butylphenyl moiety. Its molecular formula is , with a molar mass of approximately 286.42 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Anticancer Activity
Studies indicate that the compound exhibits significant anticancer properties. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |
| A549 (Lung Cancer) | 12.7 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal studies indicate that it significantly lowers levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on MCF-7 Cell Line : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with an IC50 of 15.3 µM noted at 48 hours post-treatment.
- In Vivo Anti-inflammatory Study : A study involving mice models subjected to induced inflammation demonstrated that administration of the compound led to a significant reduction in paw swelling and inflammatory markers compared to the control group.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptotic Pathway Activation : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It modulates the release of cytokines involved in inflammatory responses.
Q & A
Q. What are the common synthetic routes for 2-({2-[(4-Tert-butylphenyl)sulfinyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine, and how can purity be ensured?
Synthesis typically involves nucleophilic substitution or thiol-disulfide exchange reactions. For example, analogous pyrimidine derivatives are synthesized by reacting 2-thio-4,6-dimethylpyrimidine with halogenated intermediates (e.g., 2-chloroacetamide derivatives) under reflux in ethanol . To ensure purity:
- Chromatographic purification : Use reverse-phase HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) .
- Crystallization : Slow evaporation of chloroform-acetone solutions yields single crystals for structural validation .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- X-ray crystallography : Resolves bond lengths, angles, and torsional parameters (e.g., C–S bond distances ≈1.8 Å in similar sulfanyl-pyrimidines) .
- NMR spectroscopy : Key signals include δ 2.4–2.6 ppm (methyl groups on pyrimidine) and δ 7.2–7.8 ppm (tert-butylphenyl protons) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, general precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Waste disposal : Follow institutional guidelines for sulfanyl-containing organics .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data, such as inconsistent IC₅₀ values across studies?
- Experimental standardization : Control variables like solvent polarity (e.g., DMSO vs. ethanol) and assay temperature, which influence compound stability .
- Target validation : Use siRNA or CRISPR to confirm biological targets (e.g., enzyme inhibition vs. receptor antagonism) .
- Statistical rigor : Apply ANOVA or Tukey’s test to assess significance across replicates .
Q. What strategies optimize stereochemical control during synthesis, given the sulfinyl group’s chirality?
- Chiral auxiliaries : Use tert-butyl sulfoxide derivatives with enantiopure catalysts (e.g., Sharpless oxidation conditions) .
- Dynamic kinetic resolution : Employ bases like DBU to favor one enantiomer during thiol-sulfinyl coupling .
- Analytical monitoring : Chiral HPLC with cellulose-based columns resolves enantiomers .
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. What are the challenges in characterizing degradation products under physiological conditions?
- Accelerated stability studies : Expose the compound to pH 1–9 buffers at 37°C and analyze via LC-MS .
- Metabolite identification : Use liver microsomes or hepatocyte assays to detect sulfone or pyrimidine-ring oxidation products .
- Mechanistic insights : Probe radical intermediates via ESR spectroscopy under oxidative stress .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
